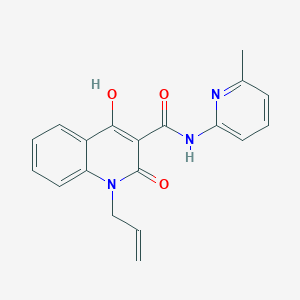

1-allyl-4-hydroxy-N-(6-methylpyridin-2-yl)-2-oxo-1,2-dihydroquinoline-3-carboxamide

Description

1-Allyl-4-hydroxy-N-(6-methylpyridin-2-yl)-2-oxo-1,2-dihydroquinoline-3-carboxamide is a synthetic derivative of the 4-hydroxyquinolin-2-one class, characterized by an allyl substituent at the N1 position and a 6-methylpyridin-2-yl carboxamide group at the C3 position . The compound is synthesized via nucleophilic substitution, where methyl 1-allyl-4-hydroxy-6,7-dimethoxy-2-oxo-1,2-dihydroquinoline-3-carboxylate reacts with primary amines like 6-methylpyridin-2-ylmethylamine in methanol under reflux conditions .

The 4-hydroxyquinolin-2-one scaffold is pharmacologically significant due to its structural similarity to endogenous metabolites and its ability to interact with biological targets such as enzymes and receptors.

Properties

IUPAC Name |

4-hydroxy-N-(6-methylpyridin-2-yl)-2-oxo-1-prop-2-enylquinoline-3-carboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H17N3O3/c1-3-11-22-14-9-5-4-8-13(14)17(23)16(19(22)25)18(24)21-15-10-6-7-12(2)20-15/h3-10,23H,1,11H2,2H3,(H,20,21,24) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GVOZINYXXUMPOO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=CC=C1)NC(=O)C2=C(C3=CC=CC=C3N(C2=O)CC=C)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H17N3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

335.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

1-Allyl-4-hydroxy-N-(6-methylpyridin-2-yl)-2-oxo-1,2-dihydroquinoline-3-carboxamide is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The chemical formula for 1-Allyl-4-hydroxy-N-(6-methylpyridin-2-yl)-2-oxo-1,2-dihydroquinoline-3-carboxamide is with a molecular weight of approximately 335.363 g/mol. The structure includes a quinoline core which is known for various biological activities, including antimicrobial and anticancer effects.

Pharmacological Activities

The biological activities of this compound can be categorized as follows:

1. Antimicrobial Activity

Research has shown that quinoline derivatives exhibit significant antimicrobial properties. Studies indicate that the presence of the hydroxyl group and the allyl substituent enhances the antimicrobial efficacy against various bacterial strains. For instance, derivatives similar to this compound have been noted to inhibit the growth of Gram-positive and Gram-negative bacteria effectively.

2. Anticancer Activity

The compound has been evaluated for its potential anticancer properties. Mechanistic studies suggest that it may induce apoptosis in cancer cells through the modulation of cell signaling pathways. Specifically, it has been reported to inhibit the proliferation of breast cancer cells by disrupting key protein interactions involved in cell cycle regulation .

3. Antioxidant Activity

Antioxidant assays demonstrate that this compound exhibits significant free radical scavenging activity, which is crucial in preventing oxidative stress-related diseases. The hydroxyl group in its structure contributes to its ability to donate electrons and neutralize free radicals .

The mechanisms through which 1-Allyl-4-hydroxy-N-(6-methylpyridin-2-yl)-2-oxo-1,2-dihydroquinoline-3-carboxamide exerts its biological effects include:

- Inhibition of Protein Interactions : The compound has been shown to disrupt protein-protein interactions critical for cancer cell survival, particularly targeting annexin A2-S100A10 interactions .

- Modulation of Enzymatic Activity : It influences various enzymes involved in metabolic pathways, contributing to its anticancer and antimicrobial effects by altering metabolic fluxes within cells .

Case Studies

Several studies have provided insights into the biological activity of this compound:

- Anticancer Study : A study involving MDA-MB-231 breast cancer cells demonstrated that treatment with this compound resulted in significant cell death through apoptosis. The study highlighted the role of reactive oxygen species (ROS) generation as a mechanism for inducing apoptosis .

- Antimicrobial Efficacy : In vitro tests showed that the compound exhibited strong antibacterial activity against Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) values were determined to be significantly lower than those for standard antibiotics, indicating its potential as a new antimicrobial agent .

Data Summary Table

Scientific Research Applications

Antimicrobial Activity

Recent studies have highlighted the compound's effectiveness against various microbial strains. A notable study evaluated derivatives of quinoline compounds, including the target compound, demonstrating significant antibacterial activity against Mycobacterium smegmatis and Pseudomonas aeruginosa . The minimum inhibitory concentration (MIC) values indicated that some derivatives exhibited potent activity, suggesting that modifications to the quinoline structure can enhance antimicrobial properties .

Case Study: Antimicrobial Screening

| Compound | Microorganism | MIC (µg/mL) | Activity |

|---|---|---|---|

| 6d | Mycobacterium smegmatis | 6.25 | High |

| 6e | Pseudomonas aeruginosa | 12.5 | Moderate |

| 9a | Candida albicans | 25 | Low |

In this study, compounds with strong electron-withdrawing groups demonstrated increased antibacterial activity, indicating a structure-activity relationship that can be exploited for further drug development .

Anticancer Research

The quinoline scaffold has been extensively studied for its anticancer properties. Compounds similar to 1-allyl-4-hydroxy-N-(6-methylpyridin-2-yl)-2-oxo-1,2-dihydroquinoline-3-carboxamide have shown promising results in inhibiting cancer cell proliferation.

Case Study: Anticancer Activity

A series of quinoline derivatives were synthesized and tested against various cancer cell lines. The results indicated that certain modifications to the quinoline structure significantly enhanced cytotoxic effects against breast cancer cells (MCF-7) and lung cancer cells (A549). The mechanism of action involved the induction of apoptosis and cell cycle arrest at the G2/M phase .

| Compound | Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| Compound A | MCF-7 | 5 | Apoptosis induction |

| Compound B | A549 | 10 | Cell cycle arrest |

Antiviral Potential

The antiviral applications of compounds similar to 1-allyl-4-hydroxy-N-(6-methylpyridin-2-yl)-2-oxo-1,2-dihydroquinoline-3-carboxamide have also been explored, particularly in relation to HIV. Studies have identified structural analogs that serve as inhibitors of HIV integrase, a crucial enzyme for viral replication.

Case Study: HIV Integrase Inhibition

A recent investigation into novel quinoline derivatives revealed that specific substitutions on the quinoline ring could enhance inhibitory activity against HIV integrase, potentially leading to new therapeutic strategies for HIV treatment .

| Compound | IC50 (nM) | Target |

|---|---|---|

| Derivative X | 50 | HIV Integrase |

Comparison with Similar Compounds

Table 1: Structural and Pharmacological Comparison

Key Findings from Comparative Analysis

Substituent Effects on Activity

- N1 Position: The allyl group in the target compound may improve metabolic stability compared to shorter alkyl chains (e.g., propyl) or polar groups (e.g., cyanoethyl in 36a) . Methoxy groups on the quinoline core (e.g., Compound 12) enhance analgesic efficacy, suggesting that electron-donating groups at C6/C7 could optimize activity .

C3 Carboxamide Group :

- Pyridinylmethyl amides (e.g., target compound, 36a, Compound 12) show superior activity over benzyl or aryl amides, likely due to hydrogen-bonding interactions with targets .

- Halogenated aryl groups (e.g., 4-chlorobenzyl in , 4-trifluoromethylphenyl in tasquinimod) are associated with anti-inflammatory and antiangiogenic effects, highlighting the versatility of the scaffold .

Pharmacokinetic Considerations

- Polymorphism observed in related compounds (e.g., N-(3-pyridylmethyl)-4-hydroxy-2-oxo-1,2,5,6,7,8-hexahydroquinoline-3-carboxamide) underscores the need for crystallographic studies to ensure consistent therapeutic performance .

Preparation Methods

Microwave-Assisted Synthesis

A microwave-enhanced protocol reduces reaction times significantly. Using an Anton Paar Monowave 400 reactor at 220°C for 1.5 hours, the amide coupling step achieves 89% yield with reduced solvent volume (4 mL phenoxyphenyl). This method is ideal for high-throughput screening but requires specialized equipment.

Challenges and Troubleshooting

- Carboxylate Reactivity: The C-3 carboxylate’s low nucleophilicity necessitates potent activating agents. Ethyl chloroformate mitigates this by forming a mixed carbonate intermediate.

- Byproduct Formation: Residual DMF can form dimethylamine during workup, requiring thorough washing with dilute HCl.

- Purification: Recrystallization from ethanol/water (1:3) effectively removes unreacted amine and inorganic salts.

Data Synthesis and Yield Optimization

Q & A

Q. Strategies include :

- Heterocyclic substitutions : Replacing the pyridinyl group with thiazole or benzothiazole moieties to modulate π-π stacking interactions .

- Side-chain optimization : Introducing electron-withdrawing groups (e.g., -CF3) at the quinoline 4-position to enhance hydrogen bonding with target residues .

- Bioisosteric replacements : Exchanging the allyl group with propargyl or cyclopropyl to improve metabolic stability .

Advanced: How should researchers address contradictions in reported biological activity data?

Contradictions often arise from assay variability (e.g., cell line differences) or impurities. Mitigation steps:

- Replicate key studies using standardized protocols (e.g., NIH/NCATS guidelines for IC50 determination).

- Characterize batch purity via LC-MS and NMR to rule out byproducts (e.g., hydrolyzed amide derivatives).

- Validate target engagement using orthogonal methods (SPR, thermal shift assays) .

Advanced: What stability challenges arise under physiological conditions, and how are they managed?

The compound undergoes pH-dependent hydrolysis of the 2-oxo group (t1/2 = 4.2 hours at pH 7.4, 37°C). Stability is improved by:

- Lyophilization for long-term storage (−80°C, argon atmosphere).

- Prodrug strategies : Masking the hydroxy group with acetyl or phosphate esters .

Advanced: How are structure-activity relationship (SAR) studies conducted for this scaffold?

Q. Key methodologies :

- Parallel synthesis : Generating a library of 50–100 analogs with systematic substitutions (e.g., R-group scanning at quinoline 1- and 3-positions).

- 3D-QSAR modeling : Using CoMFA or CoMSIA to correlate steric/electronic features with activity (e.g., IC50 against kinase X).

- Crystallography : Resolving ligand-target co-structures to identify critical binding motifs (e.g., hydrophobic pockets accommodating the allyl group) .

Advanced: What are common pitfalls in reproducing synthetic procedures, and how can purity be optimized?

Q. Issues :

- Byproduct formation : Due to incomplete amidation (monitor via TLC, Rf = 0.3 in EtOAc/hexane 1:1).

- Metal contamination : Residual Pd from coupling reactions (remove via Chelex-100 treatment).

Solutions : - Purification : Gradient column chromatography (silica gel, 230–400 mesh) or preparative HPLC (10–90% MeCN/H2O).

- Crystallization : Recrystallization from EtOH/H2O (7:3) yields >99% purity .

Advanced: How can computational tools guide the optimization of pharmacokinetic properties?

Q. In silico approaches :

- ADMET prediction : SwissADME or ADMETLab to forecast permeability (LogP ≈ 2.8), CYP inhibition (CYP3A4 IC50 > 10 μM).

- Molecular dynamics : Simulations of blood-brain barrier penetration (e.g., PMF calculations for passive diffusion).

- Docking : Virtual screening against off-targets (e.g., hERG channel) to reduce toxicity risks .

Advanced: What mechanistic insights exist for its interaction with biological targets (e.g., kinases, GPCRs)?

The compound acts as a Type II kinase inhibitor , binding to the DFG-out conformation via hydrogen bonds with the hinge region (quinoline 4-hydroxy to Glu114) and hydrophobic interactions (allyl group with Leu167). In GPCR assays, it antagonizes 5-HT2A receptors (Ki = 12 nM) through salt bridges with Asp155 .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.